Holmium antimonide
Description
Holmium antimonide (HoSb) is a rare earth pnictide compound with a cubic rock-salt (NaCl) crystal structure . Its lattice constant is reported as $ a0 = 6.13 \, \text{Å} $, and it exhibits antiferromagnetic ordering below a Néel temperature ($ TN $) of 5.7 K . Electronic studies reveal that HoSb is a topological semimetal with nearly complete electron-hole compensation, lacking band inversion—thus distinguishing it from Dirac semimetals . Magnetotransport measurements indicate strong anisotropy in the antiferromagnetic phase, suggesting complex magnetic interactions within its cubic lattice .
Properties
IUPAC Name |
antimony;holmium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ho.Sb/q+3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFACSGPMTRHBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Ho+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HoSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.690 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12029-86-6 | |
| Record name | Antimony, compd. with holmium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012029866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with holmium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with holmium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.567 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium antimonide can be synthesized through a direct reaction between holmium and antimony at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The general reaction is: [ \text{Ho} + \text{Sb} \rightarrow \text{HoSb} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve high-temperature solid-state reactions. The elements are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 1000 to 1500 degrees Celsius. The reaction is often carried out under high pressure to ensure complete formation of the compound .
Chemical Reactions Analysis
Reactivity with Oxygen
HoSb oxidizes in air at elevated temperatures, forming holmium(III) oxide and antimony(III) oxide:
Observations :
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The reaction is exothermic, with a bluish-white flame reported during rapid oxidation .
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Ho₂O₃ appears yellowish under daylight, while Sb₂O₃ forms a white powder .
Reactivity with Water
HoSb reacts sluggishly with cold water but decomposes rapidly in hot water:
Notes :
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SbH₃ (stibine) : A toxic, flammable gas with a garlic-like odor.
Reactivity with Acids
HoSb dissolves in concentrated hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), releasing H₂ gas:
Reaction with HCl:
Reaction with H₂SO₄:
Key Observations :
Reactivity with Halogens
HoSb reacts vigorously with halogens (X₂ = F₂, Cl₂, Br₂, I₂) at elevated temperatures:
| Halogen | HoX₃ Color | SbX₃ Color |
|---|---|---|
| F₂ | Pink | White |
| Cl₂ | Yellow | White |
| Br₂ | Yellow | White |
| I₂ | Yellow | Red |
Notes :
Thermal Stability and Decomposition
HoSb decomposes above 1,400°C into its constituent elements:
Phase Behavior :
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Solid-State Stability : Maintains a cubic crystal structure (NaCl-type) up to 1,200°C .
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Vapor Pressure : Ho (g) dominates due to holmium’s lower boiling point (~2,700°C) compared to antimony (~1,587°C) .
Research Gaps and Limitations
While the above reactions are extrapolated from holmium and antimony’s individual chemistries, direct experimental data on HoSb remains sparse. Key areas for further study include:
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Kinetics of Oxidation : Quantifying activation energy for HoSb oxidation.
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Acid Dissolution Mechanisms : Role of Ho³⁺ coordination in acidic media.
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High-Pressure Behavior : Phase transitions under non-ambient conditions.
Scientific Research Applications
Holmium antimonide has several applications in scientific research due to its unique magnetic and electronic properties:
Magnetic Studies: Used in studies of antiferromagnetic materials and magnetoelastic behaviors.
Semiconductor Research: Investigated for its potential use in semiconductor devices and topological semimetals.
Optical Thermometry: Holmium-based compounds are explored for their use in optical thermometry, leveraging their luminescent properties.
Mechanism of Action
Holmium antimonide can be compared with other rare earth antimonides such as holmium diantimonide (HoSb2), dysprosium antimonide (DySb), and erbium antimonide (ErSb) . These compounds share similar crystal structures and magnetic properties but differ in their specific electronic and magnetic behaviors.
Comparison with Similar Compounds
Structural and Magnetic Properties of Lanthanide Antimonides
HoSb belongs to a family of lanthanide antimonides (LnSb), which share the cubic NaCl structure but differ in magnetic and electronic properties due to variations in lanthanide ionic radii and 4f-electron configurations . Key comparisons include:
Key Observations :
- Lattice Contraction : Smaller lanthanides (e.g., Tm³⁺) exhibit slight reductions in lattice constants due to the lanthanide contraction trend .
- Magnetic Moments : Ho³⁺ has the highest magnetic moment (10.3 $ \mu_B $) among Ln³⁺ ions, leading to stronger magnetic anisotropy in HoSb compared to ErSb or TmSb .
- Magnetic Transitions : Néel temperatures decrease across the lanthanide series (Ho → Tm) due to reduced exchange interactions from smaller ionic radii .
Electronic Properties: HoSb vs. III–V Antimonides
While HoSb is a rare earth semimetal, III–V antimonides like InSb and GaSb are narrow-gap semiconductors with zinc-blende structures. Critical differences include:
Notable Contrasts:
- Topological Behavior : Unlike InAsSb or HgCdTe (used in infrared detectors ), HoSb lacks band inversion, limiting its utility in topological quantum devices .
- Carrier Dynamics : HoSb’s near-perfect compensation of electrons and holes contrasts with InSb’s high electron mobility (~78,000 cm²/Vs), making the latter superior for high-speed electronics .
Comparison with Other Rare Earth Pnictides
HoSb’s antiferromagnetic semimetallic behavior diverges from holmium-based oxides (e.g., Ho₂O₃), which exhibit moderate antioxidant and antidiabetic properties but lack electronic complexity . Additionally, holmium nitride (HoN) and holmium phosphide (HoP) display distinct magnetic transitions and band structures, with HoN being ferromagnetic above 30 K .
Q & A
Q. What are the recommended synthesis methods for high-purity HoSb, and how do purity levels impact its electronic properties?
HoSb synthesis typically involves solid-state reactions under inert conditions using high-purity holmium (≥99.9%) and antimony (≥99.999%) . Stoichiometric mixtures are sealed in quartz tubes, heated to 800–1000°C, and annealed for homogeneity. Purity directly affects carrier mobility and defect density; impurities >0.1% can introduce mid-gap states, altering transport properties . Characterization via energy-dispersive X-ray spectroscopy (EDS) and X-ray diffraction (XRD) is critical for verifying phase purity.
Q. How can the cubic crystal structure of HoSb be experimentally confirmed, and what deviations occur under doping?
HoSb adopts a cubic NaCl-type structure (space group Fm$\bar{3}m), confirmed via XRD with Rietveld refinement . Lattice parameters (e.g., ~6.2 Å) should match ab-initio predictions. Doping with rare-earth elements (e.g., Er, Yb) induces lattice contraction/expansion, detectable through shifts in (111) and (200) XRD peaks. Transmission electron microscopy (TEM) is recommended for identifying local structural distortions .
Q. What experimental techniques are optimal for measuring HoSb’s electronic band structure?
Angle-resolved photoemission spectroscopy (ARPES) provides direct bandgap measurements, while optical absorption spectra (UV-Vis-NIR) reveal indirect transitions. For bulk samples, Hall effect measurements determine carrier type (n/p) and density. Comparative studies with DFT calculations (e.g., using LDA or GGA functionals) are essential to resolve discrepancies between experimental and theoretical bandgaps .
Q. How does thermodynamic stability influence HoSb’s applicability in high-temperature devices?
Differential scanning calorimetry (DSC) reveals HoSb’s decomposition temperature (~1200°C in inert atmospheres). Stability under oxidative conditions is poor; thermogravimetric analysis (TGA) shows rapid SbO formation above 400°C. For device integration, encapsulation with AlO or SiN layers is recommended to prevent degradation .
Advanced Research Questions
Q. What methodologies resolve contradictions in HoSb’s reported carrier mobility values under strain?
Discrepancies arise from variations in defect density and strain application methods. Use piezoresistive bending stages to apply uniaxial stress (0–2 GPa) while measuring magnetotransport properties (e.g., van der Pauw method). Strain-dependent mobility curves should be cross-validated with DFT+U calculations incorporating spin-orbit coupling (SOC) .
Q. How can DFT simulations improve the design of HoSb-based heterostructures?
Employ the BZW method for basis-set optimization to avoid over-completeness errors . For heterointerfaces (e.g., HoSb/GaSb), use hybrid functionals (HSE06) to account for band offset discrepancies. Molecular beam epitaxy (MBE) growth parameters (substrate temperature, flux ratios) should align with simulated surface adhesion energies .
Q. What experimental evidence supports topological phase transitions in deformed HoSb?
Low-temperature (4.2–50 K) magnetoresistance studies under uniaxial strain reveal Berry phase signatures via Landau fan diagrams. A phase shift from β=0 (undeformed) to β=π (deformed) in Shubnikov-de Haas oscillations indicates topological insulator behavior. Synchrotron-based X-ray magnetic circular dichroism (XMCD) further confirms spin-texture modifications .
Q. How do interfacial defects in HoSb nanowires affect quantum confinement?
Defect density in nanowires, synthesized via vapor-liquid-solid (VLS) growth, is quantified through scanning tunneling microscopy (STM). Photoluminescence (PL) spectra at 10 K show blueshifted peaks (vs. bulk) due to quantum confinement, but surface states from Sb vacancies reduce emission efficiency. Passivation with sulfur-based ligands mitigates this .
Q. What strategies reconcile discrepancies between ab-initio predictions and experimental magnetic anisotropy data?
HoSb’s magnetic anisotropy arises from 4f-electron interactions. Compare superconducting quantum interference device (SQUID) hysteresis loops with DFT+DMFT (dynamical mean-field theory) simulations. Note that spin-reorientation transitions above 20 K require temperature-dependent exchange-correlation functional adjustments .
Q. How should researchers address contradictions in defect formation energies reported for irradiated HoSb?
Gamma irradiation (e.g., Co source) introduces Sb vacancies, altering carrier concentrations. Combine positron annihilation spectroscopy (PAS) for vacancy detection with temperature-dependent resistivity measurements. Discrepancies in formation energies (~1.2–1.8 eV) stem from differing charge-state assumptions in DFT; use GGA+U with defect supercells .
Methodological Guidelines
- Data Contradiction Analysis : Compare experimental datasets (e.g., carrier mobility, bandgap) against computational models, noting sample purity, measurement conditions, and SOC inclusion in simulations .
- Collaborative Tools : Use platforms like Materials Project for phase diagram cross-referencing and AFLOWlib for high-throughput DFT validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
